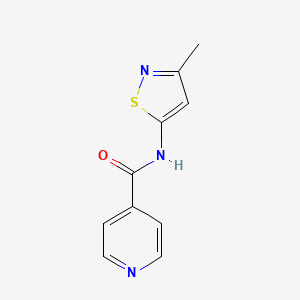

N-(3-methylisothiazol-5-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

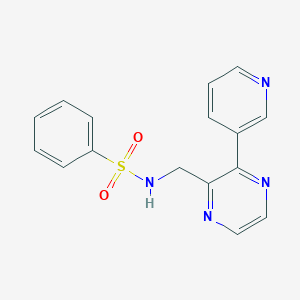

N-(3-methylisothiazol-5-yl)isonicotinamide, also known as MITN, is a small molecule that has attracted attention in the scientific community due to its potential therapeutic properties. This compound is a member of the isothiazole family, which has been extensively studied for its biological activities.

Scientific Research Applications

Broad-Spectrum Antimicrobial Activity

Isothiazolinones, including methylchloroisothiazolinone/methylisothiazolinone (MCI/MI), have been widely utilized for the preservation of aqueous systems in cosmetics, toiletries, and various industrial applications due to their broad spectrum of activity against fungi and bacteria at very low concentrations. The allergic contact potential of MCI/MI has been known for many years, leading to a detailed risk assessment for the use of MCI/MI in rinse-off products, suggesting that, under normal use conditions, the risk of primary sensitization and allergic contact dermatitis is negligible at current permitted/recommended use concentrations of up to 15 ppm (Fewings & Menné, 1999).

Contact Allergy and Sensitization

The preservative methylisothiazolinone (MI), released as an individual preservative for industrial products and permitted for use in cosmetic products since 2005, has been identified as a sensitizer with a prevalence of contact allergy around 1.5%. The use of MI in industrial products is not restricted, leading to reported cases of occupational contact allergy, particularly in occupations involving frequent exposure to MI-preserved products (Lundov, Krongaard, Menné, & Johansen, 2011).

Neurophysiological and Neurotoxic Effects

Research into the neurophysiological and potential neurotoxic effects of related compounds, such as ketamine (an N-methyl-D-aspartate (NMDA) receptor antagonist), has shed light on the complex interactions of these substances with the central nervous system. Studies have indicated that specific dosage regimens can produce long-lasting alterations in serotonergic function, leading to a range of effects from therapeutic applications in depression treatment to concerns over chronic changes in brain function (Cowan, 2006).

Mechanism of Action

Target of Action

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-methylisothiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities . .

Mode of Action

Thiazoles, the group to which this compound belongs, are known to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific interactions of N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

As a thiazole derivative, it may potentially influence a variety of pathways given the broad applications of thiazoles in different fields .

Result of Action

Given the diverse biological activities of thiazoles, it is plausible that this compound could have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESCINFHDGPNLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

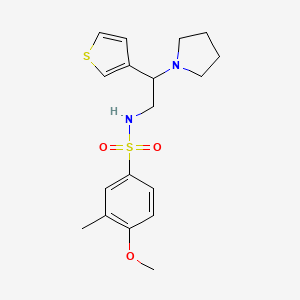

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2513428.png)

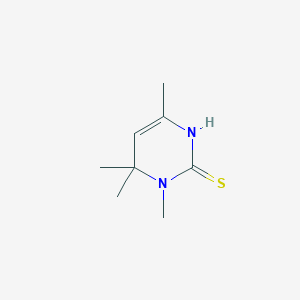

![phenyl N-[3-(dimethylamino)-2,2-dimethylpropyl]carbamate hydrochloride](/img/structure/B2513430.png)

![Methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate](/img/structure/B2513441.png)

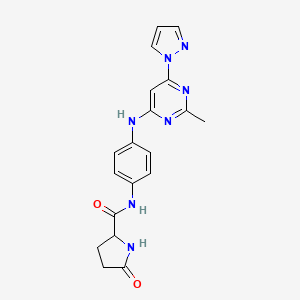

![2-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2513444.png)

![2-{[(Cyclododecylidenamino)oxy]carbonyl}thiophene](/img/structure/B2513446.png)

![2-(2-methylprop-2-en-1-yl)-7-phenyl-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2513448.png)